molecular formula C12H10INO B13073774 5-(Benzyloxy)-2-iodopyridine

5-(Benzyloxy)-2-iodopyridine

Cat. No.: B13073774
M. Wt: 311.12 g/mol
InChI Key: WVANKBALXMGODA-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-iodopyridine: is an organic compound that belongs to the class of iodopyridines. It is characterized by the presence of a benzyloxy group at the 5-position and an iodine atom at the 2-position of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-2-iodopyridine typically involves the iodination of 5-(Benzyloxy)pyridine. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 2-position of the pyridine ring . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-(Benzyloxy)-2-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Benzaldehyde derivatives.

    Reduction Products: Benzyl derivatives.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-iodopyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H10INO

Molecular Weight

311.12 g/mol

IUPAC Name

2-iodo-5-phenylmethoxypyridine

InChI

InChI=1S/C12H10INO/c13-12-7-6-11(8-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

WVANKBALXMGODA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=C(C=C2)I

Origin of Product

United States

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